1-(4-METHYL-1,4-DIAZEPAN-1-YL)-2-(2-THIENYL)-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHYL-1,4-DIAZEPAN-1-YL)-2-(2-THIENYL)-1-ETHANONE is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This compound features a thienyl group, which is a sulfur-containing aromatic ring, and an ethanone group, which is a ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYL-1,4-DIAZEPAN-1-YL)-2-(2-THIENYL)-1-ETHANONE typically involves the following steps:
Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate precursors containing nitrogen atoms.
Introduction of the Thienyl Group: This step involves the attachment of the thienyl group to the diazepane ring through a suitable coupling reaction.
Formation of the Ethanone Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYL-1,4-DIAZEPAN-1-YL)-2-(2-THIENYL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thienyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be studied for its interactions with biological molecules.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-METHYL-1,4-DIAZEPAN-1-YL)-2-(2-THIENYL)-1-ETHANONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to changes in biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane Derivatives: Compounds with similar diazepane rings but different substituents.
Thienyl Ketones: Compounds with thienyl groups and ketone functionalities.
Uniqueness
1-(4-METHYL-1,4-DIAZEPAN-1-YL)-2-(2-THIENYL)-1-ETHANONE is unique due to the combination of its diazepane ring, thienyl group, and ethanone functionality, which may confer specific chemical and biological properties.
Properties
IUPAC Name |
1-(4-methyl-1,4-diazepan-1-yl)-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-13-5-3-6-14(8-7-13)12(15)10-11-4-2-9-16-11/h2,4,9H,3,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUAQBDGTGXKGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.